3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano
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Overview
Description
3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxypropano moiety. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine. This intermediate is then reacted with a suitable hydroxypropano derivative under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amine and subsequent substituted products.
Scientific Research Applications
3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano depends on its specific application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. The Boc group provides stability and protects the piperidine nitrogen during the synthesis and application of the compound .
Comparison with Similar Compounds
3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano can be compared with other Boc-protected piperidine derivatives:
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Used as a semi-flexible linker in PROTAC development.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Another rigid linker used in targeted protein degradation.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Utilized as a rigid linker in chemical conjugates.
These compounds share similar structural features but differ in their specific applications and the rigidity of their linker regions, which can impact the 3D orientation and efficacy of the resulting molecules.
Properties
Molecular Formula |
C13H25NO4 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 1-(1,3-dihydroxypropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)10-4-7-14(8-5-10)11(16)6-9-15/h10-11,15-16H,4-9H2,1-3H3 |
InChI Key |
QNMVWTCVXPLKOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C(CCO)O |
Origin of Product |
United States |
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